molecular formula C24H21N3O2S B302867 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B302867
M. Wt: 415.5 g/mol
InChI Key: QESOECYMVRTNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been studied for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. In

Mechanism of Action

The exact mechanism of action of 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro. Additionally, the compound has been shown to inhibit the proliferation of cancer cells in vitro. However, the compound has not yet been extensively studied in vivo, and its effects on the human body are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its reported anti-inflammatory and anti-cancer properties. This makes it a potential candidate for further study in these areas. However, one limitation is that the compound has not yet been extensively studied in vivo, and its effects on the human body are not yet fully understood.

Future Directions

There are several potential future directions for research on 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One area of interest is further study of the compound's anti-inflammatory and anti-cancer properties in vivo. Additionally, the compound's antimicrobial activity could be further explored. Finally, the compound's potential as a drug candidate for the treatment of inflammatory and cancerous diseases could be investigated.

Synthesis Methods

The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. The sulfide is then reacted with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and acetic anhydride to produce the final compound.

Scientific Research Applications

2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has potential applications in scientific research due to its reported anti-inflammatory and anti-cancer properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells in vitro. Additionally, the compound has been shown to have antimicrobial activity against certain strains of bacteria and fungi.

properties

Product Name

2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O2S/c1-17-7-5-6-10-20(17)15-30-16-22(28)25-21-13-11-19(12-14-21)24-27-26-23(29-24)18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

QESOECYMVRTNAO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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